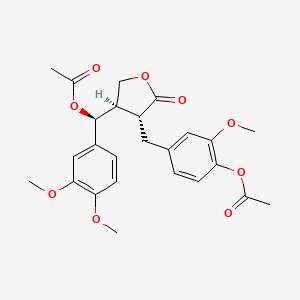
5-Acetoxyarctigenin monoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetoxyarctigenin monoacetate is a chemical compound with the molecular formula C25H28O9 and a molecular weight of 472.4844 g/mol . It is a derivative of arctigenin, a naturally occurring lignan found in certain plants. This compound is characterized by its acetoxy groups, which are ester functional groups derived from acetic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Acetoxyarctigenin monoacetate can be synthesized from arctigenin monoacetate through oxidation reactions. One common method involves the use of lead tetraacetate in acetic acid as the oxidizing agent . The reaction conditions typically include maintaining the reaction mixture at a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 5-Acetoxyarctigenin monoacetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to acetoxy groups using oxidizing agents like lead tetraacetate.
Reduction: Potential reduction of acetoxy groups back to hydroxyl groups under specific conditions.
Substitution: Possible substitution reactions where acetoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Lead tetraacetate, osmic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetic acid, methanol, dichloromethane.
Major Products Formed:
Oxidation Products: this compound from arctigenin monoacetate.
Reduction Products: Arctigenin derivatives with hydroxyl groups.
Aplicaciones Científicas De Investigación
5-Acetoxyarctigenin monoacetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex lignan derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Mecanismo De Acción
The mechanism of action of 5-Acetoxyarctigenin monoacetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activities and signaling pathways. For example, it may inhibit certain enzymes involved in oxidative stress and inflammation, thereby providing therapeutic benefits .
Comparación Con Compuestos Similares
Arctigenin: The parent compound from which 5-Acetoxyarctigenin monoacetate is derived.
Isoarctigenin: A structural isomer with similar biological activities.
Trachelogenin: Another lignan with comparable properties.
Uniqueness: this compound is unique due to its specific acetoxy functional groups, which confer distinct chemical and biological properties. These modifications can enhance its stability, solubility, and bioactivity compared to its parent compound and other similar lignans .
Propiedades
Número CAS |
74861-36-2 |
|---|---|
Fórmula molecular |
C25H28O9 |
Peso molecular |
472.5 g/mol |
Nombre IUPAC |
[4-[[(3R,4R)-4-[(S)-acetyloxy-(3,4-dimethoxyphenyl)methyl]-2-oxooxolan-3-yl]methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C25H28O9/c1-14(26)33-21-8-6-16(11-22(21)30-4)10-18-19(13-32-25(18)28)24(34-15(2)27)17-7-9-20(29-3)23(12-17)31-5/h6-9,11-12,18-19,24H,10,13H2,1-5H3/t18-,19+,24-/m1/s1 |
Clave InChI |
JSGLSNVATHERIT-YDIMBITNSA-N |
SMILES isomérico |
CC(=O)OC1=C(C=C(C=C1)C[C@@H]2[C@H](COC2=O)[C@@H](C3=CC(=C(C=C3)OC)OC)OC(=O)C)OC |
SMILES canónico |
CC(=O)OC1=C(C=C(C=C1)CC2C(COC2=O)C(C3=CC(=C(C=C3)OC)OC)OC(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


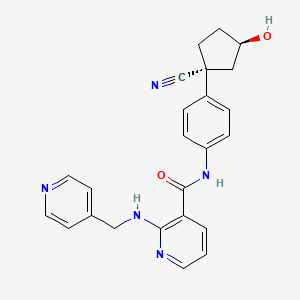

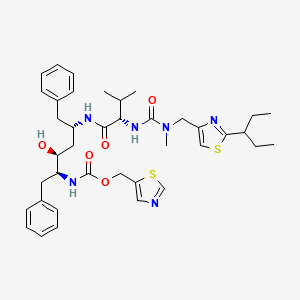

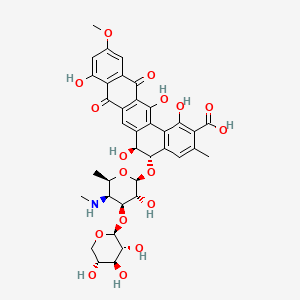

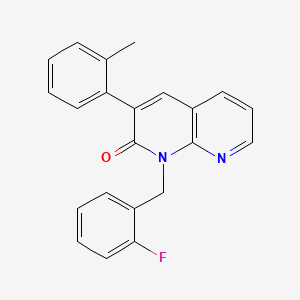
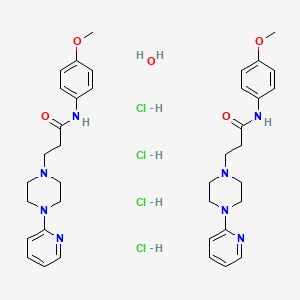

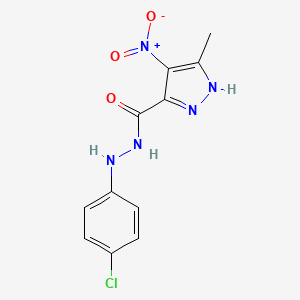

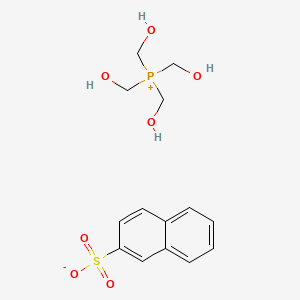
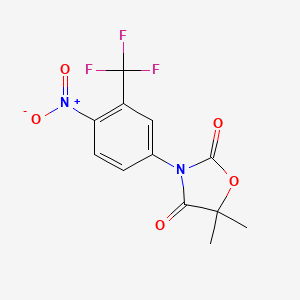
![(E)-but-2-enedioic acid;4-(8-chloro-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B15191047.png)
